

5-Bromo-DMT: Core Characteristics & Pharmacological Profile

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

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Property	Description / Value
Chemical Name	5-Bromo-N,N-dimethyltryptamine [1]
Natural Sources	Marine sponges: <i>Smenospongia aurea</i> , <i>Smenospongia echina</i> , <i>Verongula rigida</i> [1] [2]
Proposed Ecological Role	Acts as a biocide to deter barnacles and other fouling organisms from colonizing the sponge surface [2].
Key Pharmacological Profile	Value
5-HT1A Receptor Affinity (K _i)	16.9 nM [1]
5-HT2A Receptor Affinity (K _i)	138 nM [1]
5-HT2A Functional Activity	Partial agonist (EC ₅₀ = 77.7-3090 nM; E _{max} = 34-100%) [1]
SERT Affinity (K _i)	971 nM [1]

Property	Description / Value
In Vivo Behavioral Effect (Mice)	Fails to induce the head-twitch response (a proxy for hallucinogenic effects in humans) but shows antidepressant-like and sedative effects [3] [1].

Experimental Protocols for Research

While the biosynthesis pathway in nature is not fully known, the following methods are relevant for laboratory synthesis and pharmacological evaluation of tryptamine compounds like 5-Bromo-DMT.

- **Chemical Synthesis via Fischer Indole Reaction:** A modern and efficient method for synthesizing tryptamine analogs is a **continuous flow synthesis** approach [4] [3]. This method offers superior control over reaction parameters, improved safety, and higher yields compared to traditional batch synthesis.
 - **Key Reagents:** Phenylhydrazine hydrochloride and an aldehyde precursor like 4-(dimethylamino)butyraldehyde diethyl acetal [4] [3].
 - **Reaction Conditions:** The reaction is catalyzed by sulfuric acid (5% mass) in water or a water/acetonitrile solvent system [4] [3]. It proceeds efficiently at **140°C with a 10-minute residence time** in the flow reactor [4] [3].
 - **Work-up & Purification:** The reaction stream can be continuously basified with NaOH and subjected to in-line liquid-liquid extraction using a device like the Zaiput separator to isolate the pure freebase product in high yield (97-99%) [4] [3].
- **In Vitro Receptor Binding Assays:** To determine the affinity of 5-Bromo-DMT for various serotonin receptors, competitive binding assays are performed [1]. These experiments measure the test compound's ability to displace a known radiolabeled ligand from cloned human receptors. The results are expressed as inhibition constant (K_i) values [1].
- **In Vivo Behavioral Studies:** The psychedelic potential of novel compounds is often screened in rodents using the **head-twitch response** [1]. This behavior is considered a behavioral proxy for human hallucinogenic effects. As noted, 5-Bromo-DMT did not induce this response, suggesting low hallucinogenic potential [1].

Proposed Biosynthesis Logic and Research Workflow

The exact biosynthetic pathway in sponges is unknown, but it is hypothesized to originate from tryptamine. The following diagram outlines the core logical steps from discovery to functional investigation.

The relationship between its chemical structure, receptor activity, and observed effects can be visualized as follows. Its unique profile highlights a divergence between hallucinogenic potential and other therapeutic effects.

Future Research Directions

Key unanswered questions and potential research focuses include:

- **Biosynthetic Origin:** The definitive pathway and the specific organism responsible within the sponge holobiont remain unknown [2]. Metagenomic studies of the sponge microbiome could identify the genes involved.
- **Enzymatic Mechanism:** Isolating and characterizing the brominase enzyme would be a significant breakthrough for biocatalysis [5].
- **Therapeutic Application:** Its non-hallucinogenic, psychoplastogenic, and antidepressant properties make it a compelling candidate for further neuropsychiatric drug development [1].

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References

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